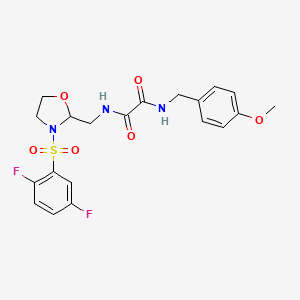

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O6S/c1-30-15-5-2-13(3-6-15)11-23-19(26)20(27)24-12-18-25(8-9-31-18)32(28,29)17-10-14(21)4-7-16(17)22/h2-7,10,18H,8-9,11-12H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDCOLBZJVQGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide typically involves multiple steps:

Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a sulfonylation reaction, where a difluorophenyl sulfonyl chloride reacts with the oxazolidine intermediate.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, where the oxazolidine intermediate reacts with a methoxybenzyl halide.

Formation of the Oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: The compound’s ability to undergo various chemical reactions makes it useful for the synthesis of novel materials with specific properties.

Biology: The compound can be used as a tool for studying biological processes, particularly those involving the enzymes or receptors it targets.

Industry: The compound’s reactivity makes it useful for the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Sulfonyl vs. Sulfanyl Groups : The target’s 2,5-difluorophenylsulfonyl group contrasts with the 3-chlorophenylsulfanyl group in ’s compound. Sulfonyl groups impart greater electron-withdrawing effects and metabolic stability compared to sulfanyl groups, which are less polar and more prone to oxidation .

- Fluorine Substitution: The target’s difluorophenyl group may enhance lipophilicity and resistance to cytochrome P450-mediated metabolism relative to the mono-fluorophenyl group in compound 18 or non-fluorinated analogs like compound 17 .

- Synthetic Complexity : The target’s oxazolidine ring and sulfonyl linkage likely necessitate multi-step synthesis, whereas simpler oxalamides (e.g., compound 17) achieve moderate yields (35–52%) via straightforward coupling .

Physicochemical and Functional Implications

- Electronic Effects : The trifluoromethyl group in ’s compound introduces strong electronegativity, whereas the target’s difluorophenylsulfonyl group balances electron withdrawal with steric bulk, possibly influencing binding interactions in enzymatic pockets .

- Steric Hindrance : The oxazolidine ring in the target may impose conformational constraints absent in linear oxalamides like compounds 16–18, affecting target selectivity .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Enzyme Inhibition Potential: Oxalamides such as compound 16 are associated with cytochrome P450-activated SCD inhibition, suggesting the target’s sulfonyl and fluorinated groups could enhance binding affinity or metabolic activation .

- Metabolic Stability: Fluorine atoms and sulfonyl groups in the target may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound's unique structure, characterized by an oxazolidine ring and various functional groups, suggests diverse pharmacological applications, particularly in antimicrobial and anticancer research.

Molecular Structure

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The incorporation of the difluorophenyl group enhances lipophilicity, potentially improving biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22F2N4O5S |

| Molecular Weight | 492.5 g/mol |

| Structure | Contains an oxazolidine ring and sulfonyl group |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazolidine moiety is often linked to antimicrobial properties, particularly against gram-positive bacteria. Studies suggest that the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit.

Antimicrobial Properties

Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives similar to this compound showed efficacy against various strains of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays revealed that it could induce apoptosis in certain cancer cell lines by activating caspase pathways. The presence of the methoxybenzyl group is hypothesized to enhance its cytotoxic effects on tumor cells .

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assay :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.